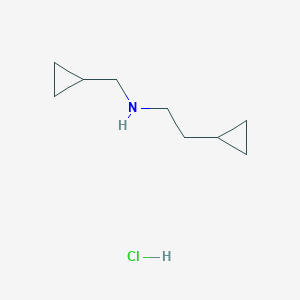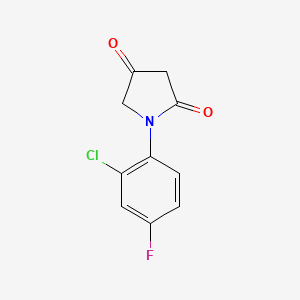
1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . This specific compound has a chlorine atom and a fluorine atom attached to the phenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives can be synthesized using different strategies . These include constructing the ring from different cyclic or acyclic precursors, or functionalizing preformed pyrrolidine rings . The spatial orientation of substituents and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring attached to a phenyl ring, which has chlorine and fluorine substituents . The InChI code for this compound is 1S/C10H7ClFNO2/c11-8-3-6 (12)1-2-9 (8)13-5-7 (14)4-10 (13)15/h1-5,14-15H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 227.62 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One study highlighted the use of pyrrolidine-2,4-dione derivatives as effective corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrate significant inhibition efficiency, which increases with concentration, suggesting their potential in protecting metal surfaces against corrosion in industrial settings (Zarrouk et al., 2015).
Luminescent Materials
Another application involves the synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which exhibit strong fluorescence and high quantum yields. These polymers have potential applications in optoelectronics and as luminescent materials for various technologies (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
Research into π-conjugated polymers incorporating pyrrolo[3,4-c]pyrrole units has opened new avenues for the development of materials with applications in electronics. These polymers, characterized by their solubility, processability, and strong photoluminescence, are suitable for electronic applications due to their optical properties (Beyerlein & Tieke, 2000).
Organic Fluorophores for Sensing
In the field of chemical sensing, heteroatom-containing organic fluorophores based on pyrrolidine derivatives have been designed for pH sensing. These materials exhibit reversible fluorescence changes in response to pH variations, making them useful for developing fluorescent sensors (Yang et al., 2013).
Antiviral Agents
Furthermore, modifications of pyrrolidine-2,4-dione scaffolds have led to the development of compounds with antiviral activities against HIV-1. This showcases the pharmaceutical applications of these derivatives in designing new therapeutic agents (Liu et al., 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
The pyrrolidine scaffold, which is part of “1-(2-Chloro-4-fluorophenyl)pyrrolidine-2,4-dione”, is widely used in drug discovery . Future research could explore the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure-activity relationship of these compounds could also be investigated .
Eigenschaften
IUPAC Name |
1-(2-chloro-4-fluorophenyl)pyrrolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-8-3-6(12)1-2-9(8)13-5-7(14)4-10(13)15/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBYHRLXCARQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN(C1=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2867447.png)
![2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2867452.png)
![4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2867453.png)

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2867455.png)
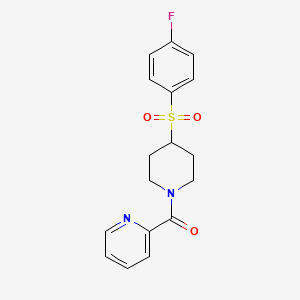
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867458.png)

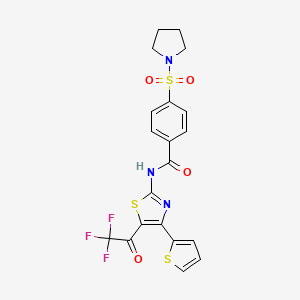
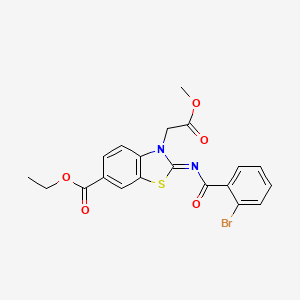

![4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol](/img/structure/B2867468.png)

